molecular formula C15H25N3O B3014054 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine CAS No. 879644-22-1

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine

Cat. No.: B3014054
CAS No.: 879644-22-1
M. Wt: 263.385
InChI Key: NABYBPODRULLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.

    Biology: The compound is investigated for its potential effects on neurological conditions.

    Medicine: Research includes its potential therapeutic applications in treating conditions like cardiac hypertrophy, hypertension, and depression.

    Industry: It may be used in the development of new pharmaceuticals

Mechanism of Action

Target of Action

The primary target of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine interacts with its target, the α1-AR, as an antagonist . It binds to these receptors, preventing the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine from activating them .

Biochemical Pathways

The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine’s action primarily involve the inhibition of α1-ARs. This inhibition can potentially alter the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Action Environment

These changes can form pharmacologically active metabolites , suggesting that metabolic factors could influence the compound’s action.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, “1-(2-Methoxyphenyl)piperazine” has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar compounds include trazodone, naftopidil, and urapidil, which are also arylpiperazine-based alpha1-adrenergic receptor antagonists. Compared to these compounds, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-6-4-5-7-14(13)19-3/h4-7H,8-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABYBPODRULLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.